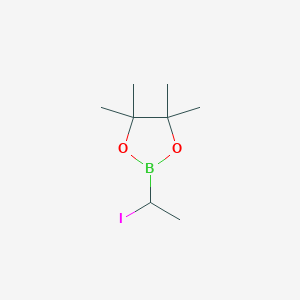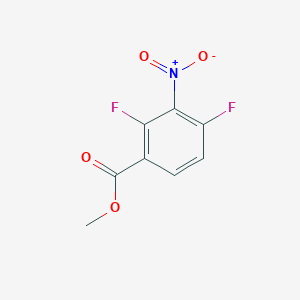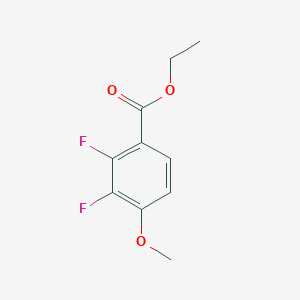
2-Butoxy-1-chloro-1-fluorocyclopropane, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% (2BCFC90) is a fluorinated cyclopropane-based compound. It is used in scientific research as an intermediate in the synthesis of other compounds, as well as for its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polyfluorinated cyclopropanes and polyfluorinated cyclobutanes. It has also been used as a catalyst in various organic reactions, including the synthesis of polymersization catalysts and the synthesis of polyfluorinated cyclobutanes. 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cell signaling pathways.
Wirkmechanismus
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several different mechanisms of action. It is known to interact with enzymes and other proteins, resulting in the inhibition of their activity. It can also interact with cell membranes, resulting in the modulation of cell signaling pathways. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% can interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several biochemical and physiological effects. It has been shown to inhibit enzymes, such as cytochrome P450, and modulate cell signaling pathways, such as the MAPK pathway. It has also been shown to inhibit gene expression, resulting in the inhibition of cell growth and differentiation. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound, with a low toxicity profile. However, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several limitations for lab experiments. It is a relatively volatile compound, with a low boiling point, and it is also a relatively reactive compound, which can cause unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% research. One potential direction is the development of more efficient synthesis methods for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as the inhibition of enzymes and the modulation of cell signaling pathways. Finally, further research could be conducted on the potential applications of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as its use as a catalyst in organic reactions or its use as an anti-cancer agent.
Synthesemethoden
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is synthesized through a two-step process. The first step involves reacting 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF) with a base such as sodium hydroxide, sodium carbonate, or potassium carbonate. This reaction produces 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% and 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF). The second step involves reacting the 1C2BCF with a base such as sodium hydroxide or potassium carbonate to produce 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%.
Eigenschaften
IUPAC Name |
2-butoxy-1-chloro-1-fluorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFGHZTWLOLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-1-chloro-1-fluorocyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

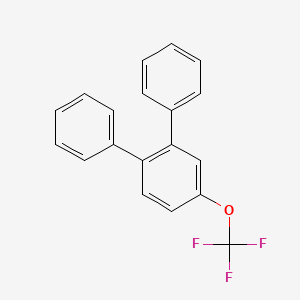
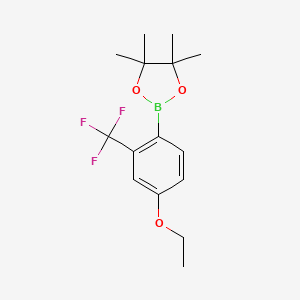
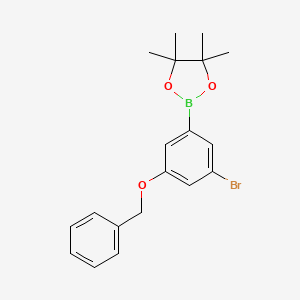
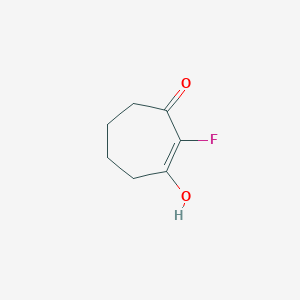
![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
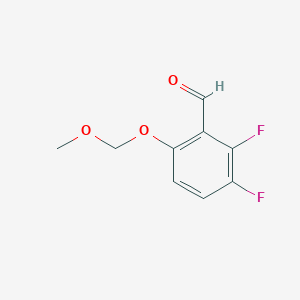
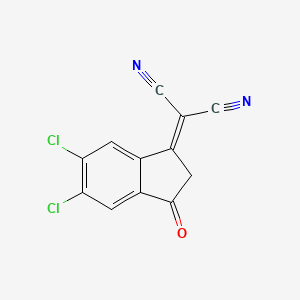
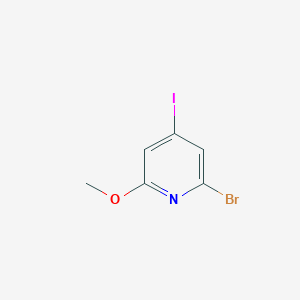
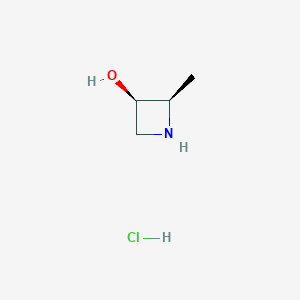

![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
